REACTION_CXSMILES
|
[N+]([C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.[C:16]([O:20][CH3:21])(=[O:19])[CH2:17][SH:18].CN1C(=O)CCC1.O.[OH-].[Li+]>O>[C:16]([C:17]1[S:18][C:4]2[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=2[C:6]=1[NH2:7])([O:20][CH3:21])=[O:19] |f:3.4.5|
|
Name
|
22-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
496 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
4.3 L
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
466 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
3.36 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
Stir for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
add slowly, over a period of 78 min a solution
|
Duration
|
78 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 2–20° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to 21° C. over a 2 h period
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cool to 18° C.
|
Type
|
CUSTOM
|
Details
|
collect the product
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
rinsing with 10 L of water
|
Type
|
CUSTOM
|
Details
|
air-drying at ambient temperature
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=C(C2=C(S1)C=C(C=C2)C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.295 kg | |
YIELD: PERCENTYIELD | 84.7% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |